molecular formula C18H36O2 B1194852 Hexyl laurate CAS No. 34316-64-8

Hexyl laurate

Cat. No.: B1194852
CAS No.: 34316-64-8
M. Wt: 284.5 g/mol
InChI Key: CMBYOWLFQAFZCP-UHFFFAOYSA-N
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Description

Hexyl laurate is an ester formed from hexyl alcohol and lauric acid. It is commonly used in the cosmetics industry due to its emollient properties, which help to soften and smooth the skin. This compound is also utilized in various formulations to enhance the texture and spreadability of products.

Mechanism of Action

Target of Action

Hexyl laurate, also known as hexyl dodecanoate, is primarily used in personal care formulations as an important emollient for cosmetic applications . It is a medium-chain ester with a fruity flavor . The primary targets of this compound are the skin cells where it acts as a moisturizer and provides a light skin feel .

Mode of Action

This compound works by forming a barrier on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It spreads easily on the skin, providing a light, non-greasy feel .

Biochemical Pathways

This compound is synthesized through an esterification reaction between hexanol and lauric acid . This process is often catalyzed by lipase enzymes . The resulting ester, this compound, is then used in various cosmetic formulations .

Pharmacokinetics

This compound undergoes enzymatic hydrolysis, leading to the cleavage products hexanol and lauric acid . Hexanol, a rather small, water-soluble substance, will be distributed in aqueous compartments of the organism

Result of Action

The primary result of this compound’s action is the formation of a protective barrier on the skin, which helps to lock in moisture and leaves the skin feeling soft and smooth . It is used in a variety of cosmetic and personal care products, including skin care products, makeup, and hair care products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound as an emollient can be affected by the humidity level in the environment. In dry conditions, it can help to reduce water loss from the skin, while in humid conditions, it can help to prevent the skin from becoming overly hydrated . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Hexyl laurate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized through the esterification of hexyl alcohol and lauric acid, a reaction catalyzed by lipases . Lipases, such as Candida antarctica lipase B, are known to facilitate this reaction efficiently. The interaction between this compound and these enzymes is crucial for its production and subsequent use in various applications .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. When applied to the skin, it forms an occlusive layer that helps retain moisture and protect against environmental damage . This compound has been shown to have anti-inflammatory properties, which can soothe and calm irritated skin . Additionally, this compound’s ability to penetrate the outer layer of the skin allows it to deliver hydration and conditioning benefits effectively .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with the lipid bilayer of cell membranes, enhancing their barrier function and preventing moisture loss . The compound’s small molecular weight allows it to penetrate the skin easily, where it can interact with intracellular proteins and enzymes. These interactions can lead to changes in gene expression and cellular metabolism, contributing to its moisturizing and protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or UV light . Long-term studies have shown that this compound maintains its moisturizing and protective properties over extended periods, making it a reliable ingredient in skincare formulations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can induce toxicity, particularly affecting the liver and kidneys . These findings highlight the importance of using appropriate dosages to avoid potential toxic effects.

Metabolic Pathways

This compound is metabolized through enzymatic hydrolysis, primarily by pancreatic lipases . The hydrolysis of this compound results in the formation of hexyl alcohol and lauric acid, which are further metabolized through standard metabolic pathways. Lauric acid undergoes β-oxidation, while hexyl alcohol can be conjugated to form hexyl-glucuronide, which is excreted in the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins . Its affinity for lipids allows it to integrate into cell membranes and lipid droplets, facilitating its distribution throughout the body. This property is essential for its function as an emollient and moisturizer in skincare products .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes and within lipid droplets . Its localization is influenced by its hydrophobic nature, which allows it to associate with lipid-rich regions of the cell. This subcellular distribution is crucial for its role in enhancing barrier function and providing hydration to the skin .

Preparation Methods

Hexyl laurate can be synthesized through the esterification of hexyl alcohol and lauric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

In industrial settings, this compound is often produced using immobilized lipase enzymes as catalysts. This method is considered more environmentally friendly compared to traditional chemical synthesis. The use of supercritical carbon dioxide as a medium for immobilizing lipase on mesocellular foam has been shown to enhance the activity of the enzyme, leading to higher yields of this compound .

Chemical Reactions Analysis

Hexyl laurate primarily undergoes hydrolysis, where it is broken down into hexyl alcohol and lauric acid in the presence of water and an acid or base catalyst. This reaction is commonly used to reverse the esterification process.

Another reaction that this compound can undergo is transesterification, where it reacts with another alcohol to form a different ester and release hexyl alcohol. This reaction is typically catalyzed by an acid or base.

Scientific Research Applications

Hexyl laurate has several applications in scientific research, particularly in the fields of chemistry and biochemistry. It is used as a model compound to study esterification and transesterification reactions. Additionally, this compound is employed in the development of biocatalysts, where it serves as a substrate for testing the activity of immobilized lipase enzymes .

In the cosmetics industry, this compound is used in various formulations to improve the texture and spreadability of products. It is also used as a solvent and emollient in skincare products, providing a smooth and silky feel to the skin .

Comparison with Similar Compounds

Hexyl laurate is similar to other fatty acid esters, such as octyl palmitate and isopropyl myristate. These compounds also possess emollient properties and are used in cosmetic formulations to improve texture and spreadability. this compound is unique in its specific combination of hexyl alcohol and lauric acid, which gives it distinct properties compared to other esters .

Similar compounds include:

  • Octyl palmitate
  • Isopropyl myristate
  • Cetyl palmitate
  • Stearyl stearate

These compounds share similar applications in the cosmetics industry but differ in their chemical structures and specific properties.

Properties

IUPAC Name

hexyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBYOWLFQAFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067830
Record name Hexyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34316-64-8
Record name Hexyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34316-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, hexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CG9F9W01Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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